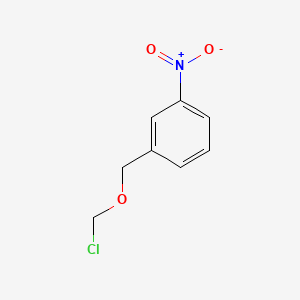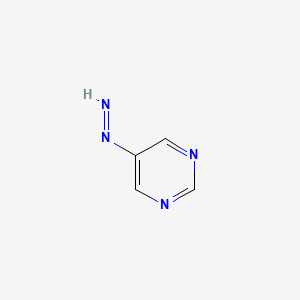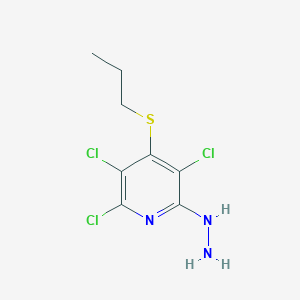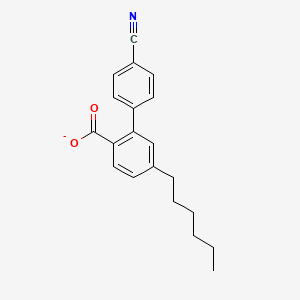
4-Cyanophenyl-4'-hexylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanophenyl-4’-hexylbenzoate typically involves the esterification of 4-cyanophenol with 4-hexylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane (DCM) for several hours .
Industrial Production Methods: In industrial settings, the production of 4-Cyanophenyl-4’-hexylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 4-Cyanophenyl-4’-hexylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOCH3 in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzoates.
Aplicaciones Científicas De Investigación
4-Cyanophenyl-4’-hexylbenzoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex liquid crystalline materials.
Biology: Employed in the study of cell membrane dynamics due to its liquid crystalline properties.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the manufacture of liquid crystal displays (LCDs) and other optoelectronic devices
Mecanismo De Acción
The mechanism of action of 4-Cyanophenyl-4’-hexylbenzoate is primarily related to its liquid crystalline nature. The compound can align in specific orientations under the influence of electric or magnetic fields, making it useful in display technologies. At the molecular level, it interacts with other liquid crystalline molecules to form ordered structures that can modulate light and other electromagnetic waves .
Comparación Con Compuestos Similares
- 4-Cyanophenyl-4’-octylbenzoate
- 4-(Octyloxy)benzoic acid 4-cyanophenyl ester
- 4-(4-Cyanophenoxy)benzoic acid
Comparison: Compared to its analogs, 4-Cyanophenyl-4’-hexylbenzoate has a unique balance of hydrophobic and hydrophilic properties due to its hexyl chain and cyano group. This balance makes it particularly effective in forming stable liquid crystalline phases, which is crucial for its applications in LCDs and other optoelectronic devices .
Propiedades
Fórmula molecular |
C20H20NO2- |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
2-(4-cyanophenyl)-4-hexylbenzoate |
InChI |
InChI=1S/C20H21NO2/c1-2-3-4-5-6-15-9-12-18(20(22)23)19(13-15)17-10-7-16(14-21)8-11-17/h7-13H,2-6H2,1H3,(H,22,23)/p-1 |
Clave InChI |
RYWWOUOVFDDUJX-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCC1=CC(=C(C=C1)C(=O)[O-])C2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


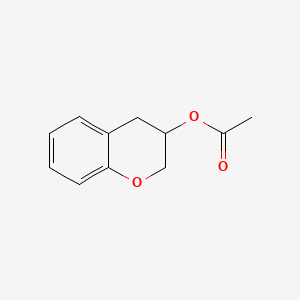
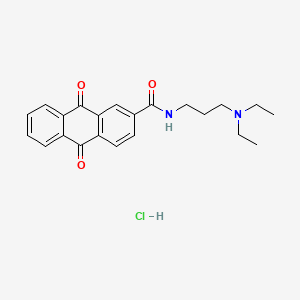
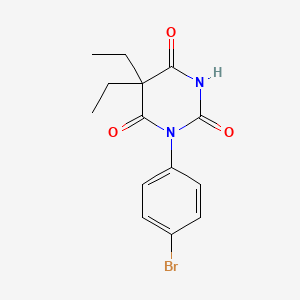

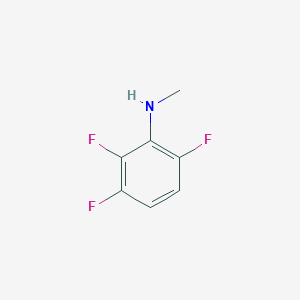

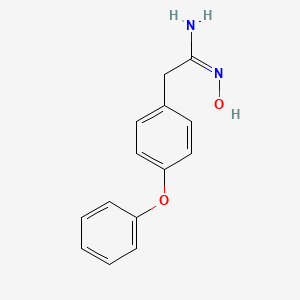
![Bis[4-[2-hydroxy-3-(isopropylamino)propoxy]-2-methyl-1H-indole]sulfate](/img/structure/B13804335.png)
![(1R,7S)-10-oxa-4-thiatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B13804341.png)

